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Compound of Interest

Compound Name: N3-Allyluridine

Cat. No.: B15598218 Get Quote

A Note on N3-Allyluridine Triphosphate:

Initial investigations into the use of N3-Allyluridine triphosphate for in vitro transcription have

revealed a significant challenge. Modifications at the N3 position of the uridine base interfere

with the Watson-Crick base pairing essential for recognition by RNA polymerases. This steric

hindrance prevents the efficient incorporation of N3-Allyluridine triphosphate into a nascent

RNA strand during in vitro transcription. Consequently, there is a lack of established protocols

and quantitative data for this specific modified nucleotide in this application.

In light of this, these application notes will focus on a viable and promising alternative: N4-

Allylcytidine triphosphate (a⁴CTP). This modified nucleotide, with an allyl group at the N4

position of cytidine, is successfully incorporated by T7 RNA polymerase and offers a versatile

tool for RNA labeling and sequencing.[1][2]

Application Notes for N4-Allylcytidine Triphosphate
(a⁴CTP)
Introduction:

N4-allylcytidine (a⁴C) is a modified nucleoside analogue that, in its triphosphate form (a⁴CTP),

serves as a substrate for T7 RNA polymerase.[2] The incorporation of a⁴C into RNA transcripts

introduces a reactive allyl group, which can be used for post-transcriptional chemical

modification. This functionality makes a⁴CTP a valuable tool for researchers in molecular
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biology, drug development, and diagnostics. One of the key applications is in RNA labeling and

chemical sequencing, where the allyl group can undergo a specific chemical reaction, such as

iodination, to induce a base misincorporation during reverse transcription, allowing for the

precise identification of the modified base at single-nucleotide resolution.[1][2]

Applications:

RNA Labeling: The allyl group serves as a chemical handle for the attachment of various

moieties, such as fluorophores or biotin, enabling the visualization and purification of newly

synthesized RNA.

Chemical Sequencing: Post-transcriptional modification of the incorporated a⁴C allows for its

identification through sequencing, providing insights into RNA structure and function.[1][2]

Mapping Active RNA Polymerase Sites: Metabolic labeling with a⁴C can be used in

chromatin run-on RNA sequencing techniques to map the locations of active RNA

polymerases.[1][2]

Probing RNA-Protein Interactions: Labeled RNA can be used in pulldown assays and other

techniques to study interactions with binding partners.

Data Presentation:

While extensive quantitative data on the relative efficiency of a⁴CTP incorporation compared to

other modified nucleotides is still emerging, the following table summarizes key reported values

and provides a template for experimental characterization.
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Parameter Value/Observation Reference

Synthesis Yield of a⁴CTP 51% [2][3]

In Vitro Transcription with T7

RNA Polymerase

Successful incorporation into a

327-nt RNA probe with

complete substitution of CTP.

[2]

Enzymatic Labeling Efficiency

Approximately 0.6% a⁴C per

probe in a specific enzyme-

assisted chemical labeling

assay.

[3]

Metabolic Labeling in

HEK293T cells

Total RNA labeling level of

1.77‰ to 2.88‰ after 24h

incubation.

[3]

Experimental Protocols
Protocol 1: Synthesis of N4-Allylcytidine-5'-triphosphate (a⁴CTP)

This protocol outlines the key steps for the chemical synthesis of a⁴CTP, adapted from Li et al.,

2023.[2][3]

Materials:

N4-allylcytidine (a⁴C)

Phosphoryl chloride (POCl₃)

Tributylammonium pyrophosphate (TBAPP)

Trimethyl phosphate (anhydrous)

Triethylamine

DEAE-Sephadex column

Triethylammonium bicarbonate (TEAB) buffer
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Procedure:

Under a nitrogen atmosphere, dissolve a⁴C in anhydrous trimethyl phosphate.

Cool the solution and add phosphoryl chloride dropwise. Stir the reaction for several hours at

low temperature.

In a separate flask, prepare a solution of tributylammonium pyrophosphate in an appropriate

solvent.

Add the pyrophosphate solution to the reaction mixture and stir for several hours at room

temperature.

Quench the reaction with triethylamine and water.

Purify the crude product by anion-exchange chromatography using a DEAE-Sephadex

column with a linear gradient of TEAB buffer.

Combine the fractions containing a⁴CTP, lyophilize, and store at -20°C or below.

Protocol 2: In Vitro Transcription with a⁴CTP

This protocol describes the incorporation of a⁴CTP into an RNA transcript using T7 RNA

polymerase.

Materials:

Linearized DNA template with a T7 promoter

T7 RNA Polymerase

10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 100 mM DTT, 20 mM

Spermidine)

ATP, GTP, UTP solution (10 mM each)

a⁴CTP solution (10 mM)
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RNase Inhibitor

Nuclease-free water

DNase I (RNase-free)

EDTA solution (0.5 M)

Procedure:

Reaction Setup: Assemble the following components at room temperature in the specified

order (for a 20 µL reaction):

Nuclease-free water: to a final volume of 20 µL

10x Transcription Buffer: 2 µL

ATP, GTP, UTP mix (10 mM each): 2 µL

a⁴CTP (10 mM): 2 µL (for complete substitution of CTP)

Linearized DNA template: 0.5-1 µg

RNase Inhibitor: 20 units

T7 RNA Polymerase: 50 units

Incubation: Mix gently by pipetting and incubate at 37°C for 2-4 hours.

DNA Template Removal: Add 2 units of DNase I to the reaction mixture and incubate at 37°C

for 15 minutes.

Reaction Termination: Stop the reaction by adding 2 µL of 0.5 M EDTA.

Purification: Purify the a⁴C-modified RNA using a suitable method, such as lithium chloride

precipitation or a column-based RNA purification kit.

Quantification and Quality Control: Determine the concentration of the purified RNA using a

spectrophotometer (e.g., NanoDrop). Assess the integrity of the transcript by denaturing
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agarose gel electrophoresis.

Visualizations

a⁴CTP Synthesis In Vitro Transcription Downstream Application
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Caption: Experimental workflow for a⁴CTP synthesis and its use in RNA labeling and

sequencing.
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Caption: Metabolic labeling pathway for the incorporation of a⁴C into cellular RNA.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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